Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate
Overview
Description
Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate is a quinazoline derivative with a molecular formula of C₁₀H₁₀N₂O₃. This compound is characterized by the presence of a quinazoline core, which is a bicyclic aromatic system, and functional groups such as hydroxyl, methyl, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of anthranilic acid derivatives with formamide, followed by cyclization and subsequent methylation. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful for various applications.
Scientific Research Applications
Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate is similar to other quinazoline derivatives, such as:
Methyl 4-hydroxyquinazoline-6-carboxylate
Methyl 6-methylquinazoline-8-carboxylate
Methyl 4-hydroxy-6-methylquinazoline-2-carboxylate
These compounds share the quinazoline core but differ in the position and type of substituents. This compound is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPOAWGYNTVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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